molecular formula C13H12N2S B4033379 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

Cat. No.: B4033379
M. Wt: 228.31 g/mol
InChI Key: NYOBKDLNJZGXDI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is an organic compound with the molecular formula C₁₃H₁₂N₂S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinazoline core substituted with dimethyl and prop-2-yn-1-ylsulfanyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling molecules, disrupting cellular pathways critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is unique due to the presence of both dimethyl and prop-2-yn-1-ylsulfanyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4,6-dimethyl-2-prop-2-ynylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-4-7-16-13-14-10(3)11-8-9(2)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOBKDLNJZGXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline
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4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline
Reactant of Route 6
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

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